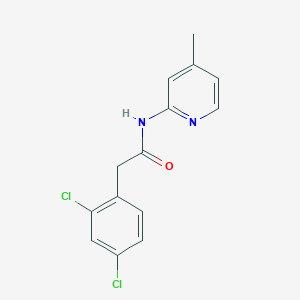
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methyl-1H-indole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methyl-1H-indole-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DMIMIC and is a member of the indole class of compounds. DMIMIC has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of DMIMIC is complex and not fully understood. However, it is believed that DMIMIC works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, DMIMIC has been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of DMIMIC is an area of active research.
Biochemical and Physiological Effects:
DMIMIC has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, DMIMIC has been shown to have antioxidant properties and may be useful in the treatment of various oxidative stress-related conditions. Additionally, DMIMIC has been shown to have neuroprotective properties and may be useful in the treatment of various neurological disorders.
実験室実験の利点と制限
One of the advantages of DMIMIC is its potent anti-cancer properties, which make it a promising candidate for cancer research. Additionally, DMIMIC has been shown to have a wide range of biochemical and physiological effects, making it a versatile compound for research. However, the synthesis of DMIMIC is a complex process that requires expertise in organic chemistry, and the compound may be difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for research on DMIMIC. One area of research is in the development of new chemotherapy agents based on the structure of DMIMIC. Additionally, further research is needed to fully understand the mechanism of action of DMIMIC and its potential applications in the treatment of various diseases. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing DMIMIC.
合成法
DMIMIC can be synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis process typically involves the use of various solvents and heating steps to facilitate the reaction. The final product is a white crystalline powder that is typically purified through recrystallization. The synthesis of DMIMIC is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DMIMIC has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. DMIMIC has been shown to have potent anti-cancer properties and has been studied extensively as a potential chemotherapy agent. Additionally, DMIMIC has been shown to have anti-inflammatory properties and may be useful in the treatment of various inflammatory conditions.
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methylindole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-9-10(2)20-15(16-9)17-14(19)12-5-4-6-13-11(12)7-8-18(13)3/h4-8H,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFLODSRWHIIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C3C=CN(C3=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6120205.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide](/img/structure/B6120211.png)
![4-(1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)-5-ethyl-3-methylisoxazole](/img/structure/B6120218.png)
![N-(2-methoxyethyl)-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6120221.png)
![4-{[1,3-dioxo-2-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B6120225.png)


![1-chloro-2-{[3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)-1-propen-1-yl]thio}cyclopentane](/img/structure/B6120244.png)
![2-(1-benzyl-4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6120248.png)
![5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6120253.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B6120265.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6120275.png)
![2-[(3-hydroxy-4-methylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6120290.png)
